Boc-S-Benzyl-L-cysteinol
Overview
Description
Boc-S-Benzyl-L-cysteinol: is an organic compound with the molecular formula C15H23NO3S and a molecular weight of 297.40 g/mol . It is a derivative of cysteine, an amino acid, and is often used as a building block in peptide synthesis. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, a benzyl group, and a hydroxyl group attached to the cysteine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-S-Benzyl-L-cysteinol typically involves multiple steps. The hydroxyl group is then introduced to the cysteine backbone through a series of reactions involving common organic solvents such as ethanol and dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: Boc-S-Benzyl-L-cysteinol undergoes various chemical reactions, including nucleophilic substitution, amination, and olefin formation . It is also capable of forming salts when reacted with acids due to its weak basic nature .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Amination: Reagents like ammonia or primary amines are used under basic conditions.
Olefin Formation: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated cysteinol derivative .
Scientific Research Applications
Boc-S-Benzyl-L-cysteinol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules. In biology, it is used to study protein structure and function, as well as enzyme mechanisms.
Mechanism of Action
The mechanism of action of Boc-S-Benzyl-L-cysteinol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
- Boc-L-Cysteinol (Bzl)
- Boc-L-Cys (Bzl)-ol
- ®-tert-Butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate
Comparison: Boc-S-Benzyl-L-cysteinol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQRZMTIJTPIY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471491 | |
Record name | Boc-S-Benzyl-L-cysteinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-96-9 | |
Record name | Boc-S-Benzyl-L-cysteinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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